2,2,2-Trifluoroethanesulfonyl chloride
Overview
Description
2,2,2-Trifluoroethanesulfonyl chloride is a chemical compound with the molecular formula CF3CH2SO2ClThis compound is widely used in organic synthesis due to its reactivity and ability to introduce the trifluoromethylsulfonyl group into various molecules .
Mechanism of Action
Target of Action
2,2,2-Trifluoroethanesulfonyl chloride, also known as Tresyl chloride, is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic functional groups in organic compounds, such as alcohols, amines, and carbanions .
Mode of Action
Tresyl chloride is a sulfonyl chloride compound. It reacts with nucleophiles to form sulfonates, a process that involves the substitution of the chloride group with the nucleophile . This reaction is often used to introduce the trifluoroethanesulfonyl group into organic molecules, which can serve as a protecting group or a leaving group in subsequent reactions .
Biochemical Pathways
The specific biochemical pathways affected by Tresyl chloride depend on the nature of the organic compounds it reacts with. In general, the introduction of the trifluoroethanesulfonyl group can significantly alter the reactivity, stability, and other properties of the target molecules, thereby affecting various biochemical pathways .
Pharmacokinetics
Like other sulfonyl chloride compounds, tresyl chloride is expected to be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of Tresyl chloride’s action are largely determined by the organic compounds it reacts with. For instance, when used to modify biologically active compounds, Tresyl chloride can enhance or reduce their activity, alter their selectivity, or confer other desirable properties .
Action Environment
Tresyl chloride is sensitive to moisture and needs to be stored under dry conditions . Its reactivity can be influenced by various environmental factors, such as temperature, solvent, and the presence of base . These factors need to be carefully controlled to ensure the efficiency and selectivity of the reactions involving Tresyl chloride.
Biochemical Analysis
Biochemical Properties
It is known that the compound is moisture sensitive
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,2,2-Trifluoroethanesulfonyl chloride in laboratory settings. It is known that the compound is moisture sensitive
Preparation Methods
2,2,2-Trifluoroethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of trifluoroethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
2,2,2-Trifluoroethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form trifluoromethanesulfonamides, trifluoromethanesulfonates, and trifluoromethanesulfonothioates, respectively.
Oxidation and Reduction: While it is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine, and the reactions are often carried out in solvents such as dichloromethane or acetonitrile.
Scientific Research Applications
2,2,2-Trifluoroethanesulfonyl chloride has numerous applications in scientific research:
Comparison with Similar Compounds
2,2,2-Trifluoroethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Similar in reactivity but differs in the length of the carbon chain.
Methanesulfonyl chloride (CH3SO2Cl): Less reactive due to the absence of the trifluoromethyl group.
Pentafluorobenzenesulfonyl chloride (C6F5SO2Cl): More reactive due to the presence of multiple fluorine atoms on the benzene ring.
These comparisons highlight the unique properties of this compound, particularly its ability to introduce the trifluoromethanesulfonyl group into various molecules, which can significantly alter their chemical and physical properties .
Properties
IUPAC Name |
2,2,2-trifluoroethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-9(7,8)1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCHEKCRJQRVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167809 | |
Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648-99-3 | |
Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1648-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001648993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2,2-trifluoroethyl)sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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